5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE
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Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dimethoxyphenyl Group: This step involves the methylation of phenolic hydroxyl groups using methyl iodide in the presence of a base.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds using hydrazine derivatives and appropriate dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,4-OXADIAZOLE: Lacks the dimethoxy groups, leading to different chemical properties.
3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE: Lacks the benzodioxole group, affecting its reactivity and applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-20-12-5-3-10(7-14(12)21-2)16-18-17(24-19-16)11-4-6-13-15(8-11)23-9-22-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWNNKRZRPWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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